molecular formula C18H18BrN3O4 B299720 5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide

5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide

Numéro de catalogue: B299720
Poids moléculaire: 420.3 g/mol
Clé InChI: JJKCBRXJDPHTQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide, commonly known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained significant attention in scientific research. It was first discovered as a potent inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Since then, BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mécanisme D'action

BAY 11-7082 exerts its therapeutic effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated in response to various stimuli, such as cytokines, and activates the expression of genes involved in inflammation and cell survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that binds to NF-κB and prevents its activation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduces the production of amyloid beta peptides in Alzheimer's disease. Additionally, BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using BAY 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of BAY 11-7082. One potential application is in the development of novel cancer therapies. BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth, and further studies are needed to determine its potential as a therapeutic agent. Additionally, BAY 11-7082 has been studied for its potential application in neurodegenerative disorders, such as Alzheimer's disease, and further studies are needed to determine its efficacy in preclinical models. Finally, the potential off-target effects of BAY 11-7082 need to be further investigated to ensure the accuracy of experimental results.

Méthodes De Synthèse

The synthesis of BAY 11-7082 involves several steps, starting from commercially available starting materials. The detailed synthesis procedure has been published in several scientific journals and involves the use of various reagents and solvents. The final product is obtained as a white solid, which is then purified by recrystallization.

Applications De Recherche Scientifique

BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Inflammation is also a significant target of BAY 11-7082, and it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, BAY 11-7082 has been studied for its potential application in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to reduce the production of amyloid beta peptides.

Propriétés

Formule moléculaire

C18H18BrN3O4

Poids moléculaire

420.3 g/mol

Nom IUPAC

5-bromo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H18BrN3O4/c19-14-9-13(10-20-11-14)18(24)21-15-1-3-16(4-2-15)26-12-17(23)22-5-7-25-8-6-22/h1-4,9-11H,5-8,12H2,(H,21,24)

Clé InChI

JJKCBRXJDPHTQQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br

SMILES canonique

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.